3-Methyl-3-(pyridin-2-yl)butanenitrile
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Overview
Description
3-Methyl-3-(pyridin-2-yl)butanenitrile is an organic compound with the molecular formula C10H12N2 It is a nitrile derivative that features a pyridine ring substituted at the 2-position with a butanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(pyridin-2-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This sequence of reactions includes addition, oximization, and esterification steps, which are carried out under moderate reaction conditions to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification methods to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(pyridin-2-yl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Methyl-3-(pyridin-2-yl)butanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(pyridin-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(pyridin-3-yl)butanenitrile: A closely related compound with similar structural features.
3-Methyl-3-(pyridin-3-yl)butan-2-one: Another derivative with a different functional group, which exhibits distinct chemical properties.
Uniqueness
3-Methyl-3-(pyridin-2-yl)butanenitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of the nitrile group
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-methyl-3-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C10H12N2/c1-10(2,6-7-11)9-5-3-4-8-12-9/h3-5,8H,6H2,1-2H3 |
InChI Key |
XVRIVKLCNKIRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)C1=CC=CC=N1 |
Origin of Product |
United States |
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